molecular formula C11H13BrFNO2 B1280470 Tert-butyl (2-bromo-4-fluorophenyl)carbamate CAS No. 384793-18-4

Tert-butyl (2-bromo-4-fluorophenyl)carbamate

Cat. No.: B1280470
CAS No.: 384793-18-4
M. Wt: 290.13 g/mol
InChI Key: KZKKPWHZRLYHGX-UHFFFAOYSA-N
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Description

Tert-butyl (2-bromo-4-fluorophenyl)carbamate ( 384793-18-4) is a high-purity carbamate derivative serving as a critical building block in organic and medicinal chemistry research . This compound, with the molecular formula C₁₁H₁₃BrFNO₂ and a molecular weight of 290.13 g/mol, features a tert-butoxycarbonyl (Boc) protecting group for amines, making it an invaluable intermediate in multi-step synthetic routes, particularly for the construction of complex molecules . Its specific structure, incorporating both bromo and fluoro substituents on the phenyl ring, allows for further selective functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs . The presence of halogen atoms is a key strategy in agrochemical research for optimizing the potency and selectivity of target molecules, as seen in studies focused on developing novel carbamate-based inhibitors . As a Boc-protected aniline, it is essential for the synthesis of various pharmacologically active compounds. This product is offered with a guaranteed purity of ≥95% and must be stored sealed in a dry environment at 2-8°C . This product is for research and further manufacturing use only, not for direct human or veterinary use.

Properties

IUPAC Name

tert-butyl N-(2-bromo-4-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKKPWHZRLYHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463853
Record name TERT-BUTYL (2-BROMO-4-FLUOROPHENYL)CARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384793-18-4
Record name TERT-BUTYL (2-BROMO-4-FLUOROPHENYL)CARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

Step 1:
2-Bromo-4-fluoroaniline + Boc₂O → Tert-butyl (2-bromo-4-fluorophenyl)carbamate + CO₂

Key Conditions

Parameter Details Source
Solvent Tetrahydrofuran (THF) or toluene
Base Triethylamine or DMAP (4-dimethylaminopyridine)
Temperature 0–20°C (for Boc₂O addition) to 70°C (heating for completion)
Reaction Time 16–24 hours
Yield 64–75%

Procedure

  • Synthesis of 2-Bromo-4-Fluoroaniline :
    • 4-Fluoroaniline is brominated with N-bromosuccinimide (NBS) in DMF at 0°C, yielding 2-bromo-4-fluoroaniline (95% yield).
  • Boc Protection :
    • 2-Bromo-4-fluoroaniline is dissolved in THF or toluene. Boc₂O is added slowly, followed by triethylamine or DMAP to neutralize HBr.
    • The mixture is heated to 70°C for 16–24 hours, then purified via column chromatography (hexane/EtOAc).

Bromination of Tert-Butyl (2-Fluorophenyl)carbamate

This approach involves introducing bromine at the ortho position of a pre-formed carbamate.

Reaction Scheme

Step 1:
Tert-butyl (2-fluorophenyl)carbamate → Ortho-lithiated intermediate
Step 2:
Ortho-lithiated intermediate + Br₂ → this compound

Key Conditions

Parameter Details Source
Solvent THF/hexane (flow reactor) or DMF
Base n-Butyllithium (n-BuLi)
Electrophile Ethylene dibromide (1,2-dibromoethane)
Temperature -15°C to 0°C (lithiation)
Reaction Time 0.013–0.05 hours (flow reactor)
Yield 78%

Procedure

  • Lithiation :
    • Tert-butyl (2-fluorophenyl)carbamate is treated with n-BuLi in THF/hexane at -15°C to 0°C, forming an ortho-directed lithiated intermediate.
  • Electrophilic Bromination :
    • Ethylene dibromide is added, quenching the intermediate to install bromine at the ortho position.
    • The reaction is conducted in a flow reactor for improved efficiency and safety.

Alternative Routes and Variations

Catalytic Boc Protection

Iron(III) triflate (Fe(OTf)₃) or ionic liquids (e.g., 1,3-disulfonic acid imidazolium hydrogen sulfate) can catalyze Boc protection under solvent-free conditions, achieving yields up to 95%.

Microwave-Assisted Synthesis

Boc₂O and 2-bromo-4-fluoroaniline are heated under microwave irradiation (300 W, 100°C) for 5 minutes, yielding the carbamate in 95% purity after filtration.

Comparison of Methods

Method Starting Material Key Reagents Yield Scalability Advantages
Direct Boc Protection 2-Bromo-4-fluoroaniline Boc₂O, triethylamine, THF 64–75% High Simple, well-established
Flow Bromination Tert-butyl (2-fluorophenyl)carbamate n-BuLi, ethylene dibromide 78% Moderate High precision, reduced reaction time
Catalytic Boc 2-Bromo-4-fluoroaniline Fe(OTf)₃, solvent-free 95% Low Green chemistry, reduced solvent use

Applications

This intermediate is used in:

  • Pharmaceutical Synthesis : Precursor to kinase inhibitors (e.g., in patents WO2014203045A1).
  • Cross-Coupling Reactions : Pd-catalyzed Suzuki or Heck reactions to functionalize aromatic systems.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (2-bromo-4-fluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted carbamates, amines, and more complex organic molecules depending on the specific reaction pathway.

Scientific Research Applications

Tert-butyl (2-bromo-4-fluorophenyl)carbamate is used in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.

    Medicine: It is involved in the synthesis of potential drug candidates for various therapeutic areas.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-bromo-4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Comparison: Tert-butyl (2-bromo-4-fluorophenyl)carbamate is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where these properties are advantageous .

Biological Activity

Tert-butyl (2-bromo-4-fluorophenyl)carbamate is a synthetic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H14BrFNO2 and a molecular weight of approximately 303.15 g/mol. Its structure features a tert-butyl group, a bromo and fluoro-substituted phenyl ring, and a carbamate functional group, which contributes to its biochemical interactions.

The primary mechanism of action for this compound involves its interaction with enzymes and proteins through covalent bonding. The carbamate moiety can react with nucleophilic sites on target proteins, leading to:

  • Enzyme Inhibition : The compound can inhibit enzymatic activity by binding to active sites, thus modifying the enzyme's functionality.
  • Protein Modification : It can also alter protein conformation and activity, impacting various biochemical pathways .

1. Enzyme Inhibition

Research indicates that this compound is effective in inhibiting specific enzymes, which can be pivotal in drug development. The compound's ability to form covalent bonds allows for targeted inhibition of enzymes involved in disease pathways.

2. Anticancer Activity

Studies have shown that derivatives of carbamate compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

Cell Line IC50 Value (µM) Mechanism
MCF-7 (Breast)0.65Induction of apoptosis via p53 activation
U-937 (Leukemia)10.38Cell cycle arrest at G2/M phase
HeLa (Cervical)7.00Disruption of microtubule dynamics

These findings suggest that the compound may induce apoptosis through pathways involving p53 and caspase activation, leading to cell death in cancerous cells .

3. Antibacterial Activity

This compound has also been evaluated for antibacterial properties. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

Case Studies and Research Findings

Several studies have focused on the biological applications of carbamate derivatives:

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited specific proteases involved in cancer progression, showcasing its potential as a therapeutic agent.
  • Cytotoxicity Evaluation : Research involving flow cytometry revealed that this compound could significantly reduce cell viability in various cancer cell lines while inducing apoptosis through intrinsic pathways.

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